Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIQKPWQJFGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Ethyl 2 Chloro 4,4 Difluoro 3 Oxobutanoate
Reactions at the α-Chlorinated Carbon Center
The carbon atom positioned between the ester and ketone carbonyl groups (the α-carbon) is highly activated. The presence of the chlorine atom at this position further influences its reactivity, making it a focal point for both enolate-mediated reactions and nucleophilic substitutions.
The α-hydrogen in β-keto esters is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base, the enolate. openstax.orglibretexts.org In Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate, the single hydrogen at the α-position (C2) is similarly acidic. Treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), can deprotonate this carbon to form a nucleophilic enolate. libretexts.orglibretexts.org
This enolate is a powerful nucleophile and can undergo C-alkylation via an SN2 reaction with alkyl halides. libretexts.org This process forms a new carbon-carbon bond at the α-position. The general sequence involves enolate formation followed by nucleophilic attack on an alkyl halide. libretexts.org While specific studies on the alkylation of this compound are not extensively documented, the acetoacetic ester synthesis provides a classic analogue for this transformation, converting an alkyl halide into a ketone. openstax.org
The choice of base and reaction conditions is critical. Strong, non-nucleophilic bases like LDA are often used to ensure complete and irreversible enolate formation, minimizing side reactions. openstax.org The reaction of the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640), would result in C-acylation, introducing an acyl group at the α-position.
Table 1: General Conditions for α-Alkylation of β-Keto Esters This table is based on general principles of enolate chemistry.
| Step | Reagent | Purpose |
| Enolate Formation | Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) | Deprotonation of the α-carbon to form the nucleophilic enolate. |
| Alkylation | Alkyl Halide (R-X, where X = Br, I) | Electrophile for SN2 reaction with the enolate. |
| Workup | Aqueous Acid | Neutralization of the reaction mixture. |
The chlorine atom at the α-position is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl groups. This feature enhances the electrophilicity of the α-carbon and stabilizes the transition state of an SN2 reaction. youtube.com Research on other α-chloro-β-keto esters has shown that the tertiary chloride can be displaced by various nucleophiles in a stereospecific manner, proceeding via a Walden inversion characteristic of an SN2 mechanism. acs.orgnih.gov
A variety of nucleophiles can be employed in this reaction. Studies on analogous tertiary α-chloro esters have demonstrated successful substitutions with:
Azides: Sodium azide (B81097) (NaN₃) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine. acs.orgnih.gov
Thiolates: Nucleophiles like sodium thiophenolate react to form α-thioether linkages. nih.gov
Fluorides: Anhydrous cesium fluoride (B91410) (CsF) has been used to replace the chlorine with fluorine, providing a route to α-fluorinated compounds. acs.orgnih.gov
One patent describes the reaction of a mixture containing this compound with thioacetamide (B46855) in 1,2-dichloroethane (B1671644). google.com This reaction leads to the formation of a 3-methyl-4-difluoromethyl-thiazole-5-carboxylic acid ethyl ester, which involves the thioamide acting as a nucleophile to displace the chloride and subsequent cyclization. google.com
Direct electrophilic substitution at the α-carbon of a β-keto ester is not a common transformation. The α-carbon is electron-deficient due to the pull from two carbonyl groups, making it an unlikely site for attack by electrophiles. Instead, reactions with electrophiles occur via the nucleophilic enolate intermediate, as described in the C-alkylation and C-acylation section (3.1.1). Therefore, this pathway is generally considered synthetically unfavorable compared to reactions involving the enolate.
Reactions at the Ketone Carbonyl Moiety
The ketone group in this compound is an electrophilic center and can undergo reactions typical of ketones, primarily nucleophilic addition and reduction.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. In a nucleophilic addition reaction, the nucleophile adds to the carbonyl carbon, and the π-bond of the C=O group breaks, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields a tertiary alcohol. The reactivity of the ketone is influenced by the electronic effects of the neighboring difluoromethyl and α-chloro-ester groups, which can enhance the electrophilicity of the carbonyl carbon. While specific addition reactions for this exact substrate are not detailed in the available literature, the general mechanism is a fundamental and predictable process in organic chemistry.
The ketone carbonyl can be selectively reduced to a secondary alcohol, yielding the corresponding ethyl 2-chloro-4,4-difluoro-3-hydroxybutanoate. This transformation is of significant interest as it creates a new stereocenter at the C3 position, in addition to the existing one at C2. The reduction can thus lead to a mixture of up to four possible stereoisomers (diastereomers and enantiomers).
Chemical and biocatalytic methods are used for such reductions.
Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters. askfilo.comaskfilo.comtardigrade.inyoutube.com The reaction of a β-keto ester like ethyl 3-oxobutanoate with NaBH₄ in methanol (B129727) yields the corresponding 3-hydroxybutanoate, demonstrating the chemoselectivity of this reagent. askfilo.comaskfilo.com Applying this to this compound is expected to reduce the ketone to a hydroxyl group, producing a mixture of diastereomeric α-chloro-β-hydroxy esters. acs.org
Biocatalytic Reduction: Enzymatic reductions offer high stereoselectivity, which is crucial for synthesizing specific stereoisomers. Studies on various α-chloro-β-keto esters have shown that reductases from baker's yeast (Saccharomyces cerevisiae) can reduce the ketone to the alcohol with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Different enzymes within the yeast can produce different stereoisomers, and overexpressing a single reductase in a host like E. coli allows for the synthesis of a single, desired stereoisomer on a preparative scale. acs.orgnih.govrsc.org
The reduction of α-chloro-β-keto esters with NaBH₄ typically produces a racemic mixture of all possible diastereomers, whereas biocatalytic methods can yield single stereoisomers in high purity. acs.org
Table 2: Products of Reduction of α-Chloro-β-Keto Esters
| Reagent | Expected Product(s) | Stereoselectivity | Reference |
| Sodium Borohydride (NaBH₄) | Racemic mixture of α-chloro-β-hydroxy ester diastereomers | Low to none | acs.org |
| Baker's Yeast Reductases | Specific diastereomer of α-chloro-β-hydroxy ester | High (diastereo- and enantioselective) | acs.orgnih.gov |
Reductions to Hydroxy Esters
Stereoselective and Enantioselective Reductions (e.g., Enzymatic, Asymmetric Catalysis)
The stereoselective reduction of the ketone functionality within β-keto esters is a critical transformation for the synthesis of chiral building blocks. For fluorinated β-keto esters, this reaction provides access to optically active α-fluoro-β-hydroxy esters, which are valuable precursors in medicinal chemistry. While specific studies detailing the enzymatic or asymmetric catalytic reduction of this compound are not extensively documented in the surveyed literature, general methodologies for similar substrates are well-established.
Asymmetric catalysis for the reduction of β-keto esters often employs metal-based catalysts with chiral ligands or organocatalysts. For instance, titanium complexes with TADDOL ligands have been used for the fluorination of certain β-keto esters, highlighting the use of chiral metal complexes in manipulating this class of compounds. mdpi.com Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has also proven effective for other asymmetric transformations of β-keto esters. mdpi.com
Enzymatic reductions offer a green and highly selective alternative, utilizing whole-cell biocatalysts or isolated enzymes (reductases) to achieve high yields and enantiomeric excess (e.e.). The success of these reductions is highly substrate-dependent. Although direct examples for this compound are not specified, the general approach would involve screening various reductases to find one that efficiently reduces the ketone with high stereocontrol.
Table 1: General Approaches for Stereoselective Reduction of β-Keto Esters Note: This table illustrates common methods for the substrate class, as specific data for this compound was not found in the searched literature.
| Catalyst Type | Example Catalyst/Enzyme | Typical Product | Potential Advantage |
| Asymmetric Catalysis | Chiral Ruthenium-Diamine Complexes | Chiral α-fluoro-β-hydroxy ester | High turnover, predictable stereochemistry |
| Asymmetric Catalysis | Chiral Lewis Acids (e.g., Ti/TADDOL) | Chiral α-fluoro-β-hydroxy ester | Control of stereoselectivity |
| Enzymatic Reduction | Ketoreductases (KREDs) | Chiral α-fluoro-β-hydroxy ester | High enantioselectivity, mild conditions |
| Enzymatic Reduction | Baker's Yeast (S. cerevisiae) | Chiral α-fluoro-β-hydroxy ester | Low cost, readily available biocatalyst |
Reactivity of the Ester Group
Transesterification is a fundamental reaction of esters involving the exchange of the alkoxy group. This process is typically catalyzed by an acid or a base. For this compound, this would involve reacting the compound with a different alcohol (e.g., methanol, isopropanol) to yield the corresponding methyl or isopropyl ester. Specific documented examples of transesterification reactions performed on this compound are not detailed in the available scientific literature. However, the principles of this reaction are generally applicable to ethyl esters of this type, provided that other functional groups within the molecule are stable to the reaction conditions.
The hydrolysis of the ethyl ester group in a β-keto ester, followed by decarboxylation, is a classic synthetic sequence. This two-step process first converts the ester into a β-keto carboxylic acid, which is often unstable. Upon gentle heating, this intermediate readily loses carbon dioxide (CO2) to yield a ketone.
The general mechanism proceeds as follows:
Hydrolysis : The ethyl ester is treated with aqueous acid or base to cleave the ester bond, forming the corresponding β-keto carboxylic acid intermediate (2-chloro-4,4-difluoro-3-oxobutanoic acid).
Decarboxylation : The β-keto acid intermediate, upon heating, undergoes a pericyclic reaction through a cyclic six-membered transition state, leading to the expulsion of CO2 and the formation of an enol, which then tautomerizes to the more stable ketone product (1-chloro-3,3-difluoropropan-2-one).
While this pathway is characteristic of β-keto esters, specific experimental conditions and yields for the hydrolysis and decarboxylation of this compound have not been reported in the surveyed literature. The presence of the electron-withdrawing fluorine and chlorine atoms may influence the rate and conditions required for these transformations compared to non-halogenated analogues.
Transformations Involving the gem-Difluoroalkyl Moiety
The chlorodifluoromethyl (-CClF2) group is a key functional moiety. However, direct derivatization of this group in this compound appears to be less common than reactions at other sites. Patent literature indicates that the compound is primarily used as a building block where reactions occur at the α-chloro position (C2) to construct more complex heterocyclic molecules. google.comgoogle.com In these syntheses, the chlorodifluoromethyl group is typically retained intact in the final product structure. Transformations targeting the C-Cl bond within the CClF2 group would likely require specific, and potentially harsh, reaction conditions that are not prominently described for this particular substrate.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering the fluorine atoms in the gem-difluoro group highly unreactive under typical synthetic conditions. Consequently, fluorine atom reactivity or exchange reactions are not characteristic of this compound. The stability of the C-F bonds ensures that the -CF2- moiety remains intact throughout most synthetic sequences, making it a reliable component for introducing fluorine into target molecules. Reactions involving C-F bond activation or cleavage would require specialized reagents, such as strong Lewis acids or low-valent transition metals, and no such reactivity has been reported for this compound.
Cyclization and Rearrangement Reactions
The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems through cyclization. Rearrangement reactions, common for β-keto esters, are also a potential transformation pathway.
Intramolecular cyclization of this compound and its derivatives can be a powerful method for the construction of heterocyclic rings. A notable example is the Hantzsch thiazole (B1198619) synthesis, where the α-chloro ketone moiety reacts with a thioamide.
Specifically, the reaction of this compound with thioacetamide in 1,2-dichloroethane leads to the formation of ethyl 2-methyl-4-(difluoromethyl)thiazole-5-carboxylate. The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the carbon bearing the chlorine atom, followed by intramolecular cyclization and dehydration to form the thiazole ring.
| Reactant A | Reactant B | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Thioacetamide | 1,2-Dichloroethane | Reflux, 2 hours | Ethyl 2-methyl-4-(difluoromethyl)thiazole-5-carboxylate |
While specific examples of Claisen rearrangement involving this compound are not extensively documented, the Claisen rearrangement of O-allyl β-ketoesters is a well-established method for carbon-carbon bond formation. For fluorinated analogues, this rearrangement can proceed under mild conditions. The reaction involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether intermediate, which can be formed from the corresponding β-keto ester.
The presence of fluorine atoms can significantly influence the electronic properties of the molecule and, consequently, the reactivity in such rearrangements. For instance, the Claisen rearrangement of allyl 1,2-difluorovinyl ethers to yield α,α-difluoro-γ,δ-unsaturated esters has been shown to occur at remarkably low temperatures. This suggests that a similar rearrangement pathway could be accessible for derivatives of this compound under appropriate conditions. The general transformation for a related O-allyl β-ketoester is depicted below:
Step 1: O-allylation: The β-keto ester is converted to its O-allyl derivative.
Step 2: wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The O-allyl intermediate undergoes a concerted rearrangement to form a γ,δ-unsaturated β-keto ester with a newly formed C-C bond.
The stereochemical outcome of such rearrangements is often predictable, favoring a chair-like transition state.
Reactions with Specific Reagent Classes
The electrophilic and nucleophilic centers within this compound allow for a wide range of reactions with different classes of reagents.
The active methylene (B1212753) group in β-keto esters can participate in condensation reactions with aldehydes, most notably the Knoevenagel condensation. While direct studies on this compound are limited, the analogous reaction of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes has been well-documented. researchgate.netscielo.brscielo.br This reaction is typically catalyzed by a weak base, such as morpholine/acetic acid, and can be performed in various solvents, including ionic liquids. researchgate.netscielo.brscielo.br
The reaction proceeds via the formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated product. The presence of the difluoromethyl group in the target compound is expected to enhance the acidity of the α-protons, potentially facilitating the initial deprotonation step.
| Aldehyde | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(chloroacetyl)-3-phenylpropenoate | 75% researchgate.netscielo.br |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(chloroacetyl)-3-(4-chlorophenyl)propenoate | 84% researchgate.netscielo.br |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(chloroacetyl)-3-(4-methoxyphenyl)propenoate | 78% researchgate.netscielo.br |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf2)] | Ethyl 2-(chloroacetyl)-3-(furan-2-yl)propenoate | 65% researchgate.netscielo.br |
Reactions of β-keto esters with activated methylene compounds, such as arylidenemalononitriles, often lead to the formation of complex heterocyclic structures. Studies on the related compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, have shown that in the presence of a catalytic amount of a base like triethylamine (B128534) (NEt3), it readily reacts with arylidenemalononitriles. researchgate.net These reactions can yield a mixture of products, including 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The product ratio can be dependent on the specific substrates and reaction solvent used. researchgate.net
The proposed mechanism involves an initial Michael addition of the β-keto ester enolate to the arylidenemalononitrile, followed by an intramolecular cyclization. The reactivity of this compound is anticipated to follow a similar pathway, leading to analogous difluoromethylated heterocyclic products.
| Arylidenemalononitrile | Catalyst | Solvent | Major Products |
|---|---|---|---|
| Benzylidenemalononitrile | NEt3 | Ethanol (B145695) | Ethyl 6-amino-5-cyano-4-phenyl-2-(trifluoromethyl)-3,4-dihydro-2H-pyran-3-carboxylate |
| 4-Chlorobenzylidenemalononitrile | NEt3 | Ethanol | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(trifluoromethyl)-3,4-dihydro-2H-pyran-3-carboxylate |
| 4-Methylbenzylidenemalononitrile | NEt3 | Methanol | Methyl 6-amino-5-cyano-4-(p-tolyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyran-3-carboxylate |
The reaction of β-keto esters with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazoles (Knorr pyrazole (B372694) synthesis). This compound reacts with methylhydrazine to form 1-methyl-5-difluoromethyl-pyrazole-4-carboxylic acid after hydrolysis of the initially formed ester. The reaction involves nucleophilic attack of the hydrazine at the ketone carbonyl, followed by condensation with the ester carbonyl to form the pyrazole ring.
| Reactant A | Reactant B | Solvent | Conditions | Intermediate Product |
|---|---|---|---|---|
| This compound | Methylhydrazine | Ethanol | -5°C to room temperature | Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate |
Furthermore, the reaction with amines, such as anilines, can proceed via two main pathways depending on the reaction conditions. The reaction of the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines can lead to either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (enaminones) or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net The chemoselectivity is influenced by factors such as solvent, temperature, and the presence of a catalyst. researchgate.net These intermediates can then be cyclized to form quinolinone derivatives. researchgate.net A similar reactivity pattern is expected for this compound.
| Aniline (B41778) Derivative | Conditions | Major Product Type |
|---|---|---|
| Aniline | Ethanol, reflux | Ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate researchgate.net |
| 4-Methoxyaniline | Neat, 100°C | N-(4-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide researchgate.net |
| 4-Nitroaniline | p-TsOH, Toluene, reflux | Ethyl 3-((4-nitrophenyl)amino)-4,4,4-trifluorobut-2-enoate researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
¹H NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of "Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate," one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The ethyl group would likely show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The proton at the second position (CHCl) would appear as a singlet, as it has no adjacent protons to couple with. The chemical shift of this proton would be influenced by the adjacent chlorine atom and the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.3 | Triplet (t) |
| CH₂ (ethyl) | ~4.3 | Quartet (q) |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each unique carbon atom would give rise to a separate signal. The carbonyl carbons (C=O) would appear significantly downfield. The carbon atom bonded to the chlorine (CHCl) and the carbon bonded to the two fluorine atoms (CF₂) would also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~62 |
| CHCl | ~70-75 |
| C=O (ester) | ~165 |
| C=O (ketone) | ~190 (likely a triplet due to C-F coupling) |
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is highly sensitive and would be crucial for characterizing the fluorine-containing part of the molecule. For "this compound," the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a difluoromethyl group adjacent to a carbonyl and a chlorine atom.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the CH₃ and CH₂ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula, C₆H₇ClF₂O₃. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its carbonyl (C=O) groups and carbon-fluorine (C-F) bonds. The presence of multiple electronegative atoms, such as chlorine and fluorine, is anticipated to influence the electronic environment of the carbonyl groups, leading to shifts in their characteristic stretching frequencies.
The molecule contains two carbonyl groups: a ketone and an ester. The ester carbonyl (C=O) stretching vibration typically appears in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretching is generally observed at a slightly lower frequency, around 1725-1705 cm⁻¹. The electron-withdrawing effects of the adjacent chlorine and difluoromethyl groups are expected to shift these absorptions to higher wavenumbers.
The carbon-fluorine (C-F) bonds are characterized by strong absorption bands in the fingerprint region of the IR spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The presence of two fluorine atoms on the same carbon (a difluoro group) will likely result in strong, distinct absorption bands within this region.
Below is a table summarizing the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretching | 1760 - 1740 |
| Ketone Carbonyl (C=O) | Stretching | 1735 - 1715 |
| Carbon-Fluorine (C-F) | Stretching | 1400 - 1000 |
| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 |
| Carbon-Oxygen (C-O) | Stretching | 1300 - 1000 |
| Carbon-Hydrogen (C-H) | Stretching | 3000 - 2850 |
Note: These are predicted ranges and actual experimental values may vary.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.
While a specific crystal structure for this compound is not publicly available, a hypothetical solid-state structure can be inferred based on the principles of molecular geometry and stereochemistry. The molecule possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers. In a crystalline state, it could crystallize as a racemic mixture or, if resolved, as a single enantiomer.
The packing of this compound molecules in a crystal lattice would be governed by a combination of intermolecular forces. The primary interactions would likely be dipole-dipole interactions due to the polar carbonyl groups and the carbon-halogen bonds.
Computational Chemistry and Mechanistic Insights
Reaction Mechanism Investigations
The mechanistic aspects of reactions involving ethyl 2-chloro-4,4-difluoro-3-oxobutanoate have not been computationally investigated in the available literature.
No studies have been published that focus on the characterization of transition states for reactions in which this compound participates. The geometries, energies, and vibrational frequencies of transition structures are crucial for understanding reaction kinetics and mechanisms, and this information is currently lacking.
In the absence of transition state characterization, there is also no information available on the complete energy profiles for any reaction pathways involving this compound. Mapping these profiles would provide a quantitative understanding of the energy barriers and intermediates along a given reaction coordinate.
Stereoselectivity and Enantioselectivity Prediction
There is no available research that has employed computational methods to predict the stereoselectivity or enantioselectivity of reactions involving this compound. Theoretical models are often used to rationalize and predict the outcomes of stereoselective reactions, but such analyses have not been reported for this specific compound.
Chiral Induction Mechanism Studies
Due to a lack of specific experimental or computational studies on the chiral induction mechanisms for this compound, this section will draw upon established principles from related asymmetric reactions involving fluorinated β-keto esters. The presence of a stereocenter at the C2 position, substituted with chlorine, makes this molecule a target for stereoselective synthesis. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of such reactions. nih.gov
In asymmetric reactions, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, interacts with the substrate to create a diastereomeric transition state, leading to the preferential formation of one enantiomer. For β-keto esters, the reaction typically proceeds through the formation of an enolate, which then reacts with an electrophile. The chiral catalyst orchestrates the approach of the electrophile to a specific face of the enolate.
Mechanistic studies on analogous systems, such as the asymmetric fluorination of β-keto esters, have highlighted the importance of non-covalent interactions, including hydrogen bonding and steric hindrance, in directing the stereochemical outcome. nih.govresearchgate.net Computational models of these reactions often reveal that the catalyst forms a well-defined chiral pocket around the substrate. For instance, in a hypothetical reaction involving this compound, a chiral catalyst would likely coordinate to the carbonyl oxygen atoms of the β-keto ester functionality. This coordination would restrict the conformational freedom of the molecule and expose one of the enolate's prochiral faces to the incoming reactant, as depicted in the proposed models for similar substrates. researchgate.net The specific nature of the catalyst, solvent, and reactants would dictate the precise geometry of the transition state and, consequently, the enantioselectivity of the reaction.
Diastereoselective Ratio Prediction
The prediction of diastereoselective ratios in reactions involving this compound can be approached using computational methods, even in the absence of direct experimental data. When this prochiral molecule reacts to create a second stereocenter, the relative energies of the diastereomeric transition states determine the product ratio. DFT calculations are a primary method for modeling these transition states and predicting the diastereomeric excess. nih.gov
For example, in a nucleophilic addition to the carbonyl group, the incoming nucleophile can attack from two different faces relative to the existing stereocenter at C2. This leads to the formation of two diastereomeric products. To predict the diastereoselective ratio, the following computational workflow is typically employed:
Conformational Search: Identify the lowest energy conformers of the reactant molecule.
Transition State Search: For each conformer, locate the transition state structures for the formation of both diastereomers.
Energy Calculation: Calculate the Gibbs free energies of the transition states. The energy difference (ΔΔG‡) between the two lowest energy diastereomeric transition states is then used to predict the diastereomeric ratio using the following equation:
d.r. = exp(-ΔΔG‡ / RT)
where R is the gas constant and T is the temperature in Kelvin.
Studies on similar α-substituted carbonyl compounds have shown that the stereochemical outcome is often governed by steric and electronic factors. academie-sciences.fr The Felkin-Ahn model and its refinements, which are based on the minimization of steric interactions in the transition state, provide a qualitative framework for predicting the favored diastereomer. academie-sciences.fr Computational studies can provide a more quantitative prediction by explicitly modeling the interactions between the substituents on the chiral center and the incoming nucleophile.
| Parameter | Description |
| ΔΔG‡ | The difference in Gibbs free energy between the diastereomeric transition states. A larger value indicates higher diastereoselectivity. |
| d.r. | The diastereomeric ratio, which is the ratio of the major diastereomer to the minor diastereomer. |
| R | The ideal gas constant. |
| T | The absolute temperature at which the reaction is carried out. |
Spectroscopic Property Prediction and Validation
Computational chemistry offers reliable methods for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ivanmr.comresearchgate.net These predictions can be invaluable for the structural elucidation and characterization of molecules like this compound, especially when experimental data is scarce.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally high, with mean absolute errors often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C NMR. acs.org Such calculations can help in assigning ambiguous signals in an experimental spectrum and confirming the connectivity of the molecule.
IR Spectroscopy: The prediction of IR spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. This is done by first optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The vibrational frequencies are obtained from the eigenvalues of this matrix. Due to the harmonic approximation used in these calculations, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net These predicted spectra can aid in the identification of key functional groups, such as the carbonyl and C-F bonds in this compound.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO |
| IR | Vibrational Frequencies (cm⁻¹), Intensities | DFT (Harmonic Frequency Analysis) |
Conformational Analysis
The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds and the influence of stereoelectronic effects from the halogen substituents. Computational methods are essential for exploring this landscape and identifying the most stable conformers. beilstein-journals.org
The rotation around the C2-C3 bond is of particular interest, as the relative orientation of the C-Cl bond and the carbonyl group can significantly impact the molecule's reactivity. beilstein-journals.org Studies on analogous α-haloketones have shown that the conformational preferences are a balance between steric repulsion and stabilizing electronic interactions, such as hyperconjugation. beilstein-journals.org For instance, conformations where the C-X (X = halogen) bond is gauche or antiperiplanar to the C=O bond are often favored. beilstein-journals.org
A systematic conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization and energy calculation of the identified conformers at a higher level of theory, such as DFT. The results of such an analysis would provide the relative energies of the different conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's behavior in solution and for interpreting its spectroscopic data, as the observed properties are often a population-weighted average over the accessible conformations. The polarity of the solvent can also influence the conformational equilibrium, an effect that can be modeled using implicit or explicit solvent models in the calculations. beilstein-journals.org
| Dihedral Angle | Description | Expected Influence on Stability |
| O=C3-C2-Cl | Defines the relative orientation of the carbonyl and the C-Cl bond. | Governed by a balance of steric and electronic effects. Gauche and anti conformations are often preferred. |
| C4-C3-C2-C(O)OEt | Describes the orientation of the difluoromethyl and the ester groups. | Primarily influenced by steric hindrance. |
| C3-C2-C(O)-O | Rotation around the C2-ester bond. | Influences the overall shape and polarity of the molecule. |
Synthetic Utility As a Key Building Block in Organic Synthesis
Precursor for Fluorinated Heterocyclic Scaffolds
The strategic placement of reactive sites within ethyl 2-chloro-4,4-difluoro-3-oxobutanoate makes it an ideal starting material for the synthesis of various fluorinated heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Synthesis of Pyrazolone (B3327878) Derivatives
The reaction of β-ketoesters with hydrazines is a cornerstone of heterocyclic chemistry, providing a straightforward route to pyrazolone derivatives. This classical condensation reaction, known as the Knorr pyrazole (B372694) synthesis, is expected to proceed efficiently with this compound. The reaction involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. The presence of the difluoromethyl group at the 5-position of the resulting pyrazolone can significantly influence the biological activity of the final compound.
The general reaction scheme involves the condensation of this compound with a substituted hydrazine (B178648). The substituent on the hydrazine will ultimately be located at the 1-position of the pyrazolone ring, allowing for the introduction of diverse functionalities.
Table 1: Representative Pyrazolone Derivatives from this compound This table is interactive. You can sort and filter the data.
| Hydrazine Reactant (R-NHNH₂) | Resulting Pyrazolone Derivative | Potential Applications |
|---|---|---|
| Hydrazine hydrate (B1144303) (R=H) | 5-(Difluoromethyl)-4-chloro-1H-pyrazol-3(2H)-one | Pharmaceutical intermediate |
| Phenylhydrazine (R=Ph) | 5-(Difluoromethyl)-4-chloro-1-phenyl-1H-pyrazol-3(2H)-one | Dyestuff synthesis, potential biological activity |
| Methylhydrazine (R=Me) | 5-(Difluoromethyl)-4-chloro-1-methyl-1H-pyrazol-3(2H)-one | Agrochemical research |
| 4-Fluorophenylhydrazine (R=4-F-Ph) | 5-(Difluoromethyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazol-3(2H)-one | Medicinal chemistry |
Synthesis of Quinolone and Quinoline (B57606) Derivatives
Fluorinated quinolones and quinolines are an important class of compounds with a broad spectrum of biological activities. The Gould-Jacobs reaction provides a powerful method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinolones. wikipedia.orgpreprints.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization. wikipedia.orgpreprints.org this compound is a suitable substrate for this reaction, leading to the formation of quinolones with a difluoromethyl group at the 2-position and a chlorine atom at the 3-position.
The reaction sequence begins with the formation of an enamine from the aniline and the β-ketoester, which then undergoes a thermal 6-electron cyclization to form the quinoline ring. Subsequent tautomerization yields the more stable 4-quinolone system. The substituents on the aniline starting material determine the substitution pattern on the benzene (B151609) portion of the quinoline ring.
Table 2: Potential Quinolone and Quinoline Derivatives from this compound via the Gould-Jacobs Reaction This table is interactive. You can sort and filter the data.
| Aniline Reactant | Resulting Quinolone Derivative | Potential Applications |
|---|---|---|
| Aniline | 3-Chloro-2-(difluoromethyl)quinolin-4(1H)-one | Core structure for further derivatization |
| 4-Fluoroaniline | 3-Chloro-2-(difluoromethyl)-6-fluoroquinolin-4(1H)-one | Antimalarial, antibacterial research |
| 3-Methoxyaniline | 3-Chloro-2-(difluoromethyl)-7-methoxyquinolin-4(1H)-one | Medicinal chemistry intermediate |
| 4-Methylaniline | 3-Chloro-2-(difluoromethyl)-6-methylquinolin-4(1H)-one | Agrochemical and pharmaceutical synthesis |
Synthesis of Fluorinated Pyran and Piperidine (B6355638) Rings
Multicomponent reactions are highly efficient processes for the synthesis of complex molecules in a single step. The reaction of β-ketoesters with aldehydes and activated nitriles, such as malononitrile (B47326), is a well-established method for the synthesis of highly substituted pyran and piperidine derivatives. researchgate.netresearchgate.netnih.gov By analogy to the reactivity of similar fluorinated β-ketoesters, this compound is expected to be an excellent substrate for these transformations. researchgate.net
In a typical reaction, a Knoevenagel condensation between the aldehyde and malononitrile is followed by a Michael addition of the β-ketoester enolate. Subsequent cyclization and tautomerization lead to the formation of the pyran ring. The reaction conditions can often be tuned to favor the formation of either pyran or piperidine derivatives.
Table 3: Representative Fluorinated Pyran and Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Aldehyde Reactant | Methylene (B1212753) Compound | Resulting Heterocycle |
|---|---|---|
| Benzaldehyde | Malononitrile | Ethyl 6-amino-5-cyano-2-(difluoromethyl)-4-phenyl-4H-pyran-3-carboxylate |
| 4-Chlorobenzaldehyde | Malononitrile | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(difluoromethyl)-4H-pyran-3-carboxylate |
| Cyclohexanecarboxaldehyde | Malononitrile | Ethyl 6-amino-5-cyano-4-cyclohexyl-2-(difluoromethyl)-4H-pyran-3-carboxylate |
| Benzaldehyde | Ethyl cyanoacetate | Diethyl 6-amino-2-(difluoromethyl)-4-phenyl-4H-pyran-3,5-dicarboxylate |
Access to other Nitrogen-Containing Heterocycles
The reactivity of the 1,3-dicarbonyl moiety in this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrimidines and benzodiazepines.
Pyrimidines: The condensation of β-dicarbonyl compounds with urea (B33335) or thiourea (B124793) is a classical method for the synthesis of pyrimidine (B1678525) derivatives. This reaction allows for the construction of the pyrimidine core with substituents determined by the starting materials. The use of this compound would lead to pyrimidines bearing a difluoromethyl group and a chlorine atom.
Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized by the condensation of a β-ketoester with an o-phenylenediamine. This reaction provides a versatile route to a wide range of substituted benzodiazepines. Employing this compound in this synthesis would result in novel fluorinated benzodiazepine (B76468) derivatives.
Table 4: Potential Nitrogen-Containing Heterocycles from this compound This table is interactive. You can sort and filter the data.
| Heterocycle Class | Co-reactant | Resulting Heterocyclic Scaffold |
|---|---|---|
| Pyrimidine | Urea | 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione |
| Pyrimidine | Thiourea | 5-Chloro-6-(difluoromethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| Benzodiazepine | o-Phenylenediamine | 4-(Difluoromethyl)-3-chloro-1,5-benzodiazepin-2(3H)-one |
| Benzodiazepine | 4,5-Dimethyl-1,2-phenylenediamine | 4-(Difluoromethyl)-3-chloro-7,8-dimethyl-1,5-benzodiazepin-2(3H)-one |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazole (B1198619) Derivatives)
The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring. nih.govnih.govorganic-chemistry.orgresearchgate.netbepls.com This reaction involves the condensation of an α-haloketone with a thioamide. The α-chloro substituent in this compound makes it an ideal α-haloketone surrogate for this synthesis. The reaction proceeds by initial S-alkylation of the thioamide by the α-chloro-β-ketoester, followed by cyclization and dehydration to afford the thiazole ring.
This synthetic route provides access to thiazoles with an ethoxycarbonyl group at the 5-position and a difluoromethyl group at the 4-position. The substituent at the 2-position of the thiazole ring is determined by the choice of the thioamide reactant.
Table 5: Potential Thiazole Derivatives from this compound via Hantzsch Synthesis This table is interactive. You can sort and filter the data.
| Thioamide Reactant | Resulting Thiazole Derivative | Potential Applications |
|---|---|---|
| Thiourea | Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate | Building block for pharmaceuticals |
| Thioacetamide (B46855) | Ethyl 4-(difluoromethyl)-2-methylthiazole-5-carboxylate | Agrochemical and medicinal chemistry |
| Thiobenzamide | Ethyl 4-(difluoromethyl)-2-phenylthiazole-5-carboxylate | Material science, ligand synthesis |
| Phenylthiourea | Ethyl 4-(difluoromethyl)-2-(phenylamino)thiazole-5-carboxylate | Biologically active compound synthesis |
Formation of α-Fluoro-α,β-unsaturated Esters from α-Fluoro-β-keto Esters
The provided outline section refers to the formation of α-fluoro-α,β-unsaturated esters from α-fluoro-β-keto esters. It is important to note that the title compound of this article is ethyl 2-chloro -4,4-difluoro-3-oxobutanoate, an α-chloro -β-keto ester. Therefore, the direct transformation as described for α-fluoro analogs is not applicable.
However, it is conceivable that an analogous α,β-unsaturated ester could be formed from this compound through a dehydrochlorination reaction. Such a reaction would likely involve treatment with a suitable base to eliminate hydrogen chloride, leading to the formation of ethyl 4,4-difluoro-3-oxo-2-butenoate. This resulting α,β-unsaturated ketoester would be a valuable Michael acceptor and a versatile intermediate for further synthetic transformations. Further research would be required to establish the optimal conditions for such a transformation.
Based on a comprehensive search of scientific literature and chemical databases, there is insufficient publicly available information to detail the specific synthetic applications of This compound according to the requested outline. The existing research predominantly focuses on related isomers, such as Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate, or other fluorinated building blocks.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and focuses solely on the chemical compound “this compound.” Providing information on related compounds would violate the explicit instructions of the request.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of complex molecules like Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate. Future research will likely focus on developing greener and more sustainable methods for its production, minimizing waste and environmental impact.
One promising avenue is the exploration of alternative chlorinating agents for the α-chlorination of β-ketoesters. Traditional methods often rely on harsh reagents. Green alternatives, such as using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) with a silica (B1680970) gel catalyst in a more environmentally friendly solvent like methanol (B129727), could offer a more sustainable route. rsc.org Another approach involves the use of Oxone in combination with a chloride source in an aqueous medium, which presents a greener alternative to methods requiring organic solvents. organic-chemistry.org
For the introduction of the difluoromethyl group, sustainable methods are also being actively pursued. The use of fluoroform (CHF₃), a byproduct of Teflon manufacturing, as a difluoromethylating agent is a particularly attractive green strategy. rsc.org Developing catalytic systems that can efficiently utilize fluoroform for the synthesis of precursors to this compound would represent a significant step towards a more sustainable production process.
Exploration of Novel Reactivity Patterns and Catalytic Systems
The unique combination of an α-chloro substituent, a β-keto group, and a difluoromethyl moiety in this compound offers a rich landscape for exploring novel reactivity patterns. Future research will undoubtedly delve into uncovering new transformations and developing innovative catalytic systems to exploit its synthetic potential.
Organocatalysis is a rapidly growing field that offers mild and selective reaction conditions. The development of organocatalytic systems for the asymmetric α-chlorination of β-ketoesters, using catalysts like hybrid amide-based Cinchona alkaloids, could provide a pathway to chiral derivatives of the target compound with high enantioselectivity. nih.govacs.org Furthermore, exploring the organocatalytic fluorination of α-chloroaldehydes suggests the potential for kinetic resolution strategies that could be adapted for α-chloro-β-ketoesters, leading to enantiomerically enriched products. beilstein-journals.org
Photocatalysis is another burgeoning area with the potential to unlock novel reactivity. The use of visible light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. photonics.com Investigating the photocatalytic activation of this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, photocatalytic systems could be designed to generate radical intermediates from the compound, which could then participate in a variety of transformations. acs.org
Applications in Niche Areas of Chemical Research (e.g., materials science, chemical biology probes)
The unique properties imparted by the difluoromethyl group suggest that this compound could find applications in niche areas of chemical research, particularly in materials science and as chemical biology probes.
In materials science, the incorporation of fluorinated moieties can significantly alter the properties of polymers, leading to materials with enhanced thermal stability, chemical resistance, and specific surface properties. rsc.org Copolymers based on styrenic monomers bearing fluorinated substituents have been shown to possess these desirable characteristics. rsc.org this compound could serve as a valuable building block for the synthesis of novel fluorinated monomers for polymerization, leading to new materials with tailored properties.
In the realm of chemical biology, fluorinated compounds are increasingly used as probes to study biological processes. The fluorine atom can serve as a sensitive NMR probe, and the unique electronic properties of fluorinated groups can be exploited to design enzyme inhibitors. nih.govresearchgate.net this compound could be a precursor for the synthesis of fluorinated enzyme inhibitors, where the difluoromethyl group could act as a bioisostere for other functional groups and enhance binding affinity. rroij.com Furthermore, its derivatives could be developed into probes for enzyme activity screening, leveraging the unique properties of the fluorinated tag. researchgate.net
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)
The integration of advanced synthetic technologies like flow chemistry and automation is set to revolutionize the synthesis of complex molecules. These technologies offer improved safety, efficiency, and reproducibility, making them ideal for the production of specialized chemicals like this compound.
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, offers excellent control over reaction parameters such as temperature and mixing. vapourtec.com This is particularly advantageous for highly exothermic or fast reactions, which are common in halogenation processes. conceptdraw.com The α-halogenation of ketones has been successfully implemented in flow systems, suggesting that the synthesis of this compound could be significantly improved by transitioning to a continuous flow process. conceptdraw.com
Automation and robotics are also poised to play a crucial role in the future of chemical synthesis. drugtargetreview.com Robotic systems can perform complex multi-step syntheses with high precision and throughput, freeing up researchers to focus on experimental design and data analysis. nih.govchemistryworld.com The development of automated platforms for the synthesis of complex molecules will undoubtedly accelerate the discovery of new derivatives and applications of this compound.
Synergistic Application of Experimental and Computational Approaches for Design and Discovery
The synergy between experimental and computational chemistry is becoming increasingly important for the design and discovery of new molecules and reactions. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms and predict the properties of new compounds, guiding experimental efforts and accelerating the pace of research.
DFT studies can be employed to investigate the transition states of reactions involving halogenated ketones, providing a deeper understanding of their reactivity. rsc.orgresearchgate.net This knowledge can be used to design more efficient and selective catalysts for the synthesis of this compound and its derivatives. Computational modeling can also aid in the design of new enzyme inhibitors by predicting their binding modes and affinities. rroij.com By combining computational predictions with experimental validation, researchers can more rapidly identify promising candidates for further development.
Design and Synthesis of Advanced Analogues with Tailored Structural Features
The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced analogues with tailored structural features. By modifying different parts of the molecule, researchers can fine-tune its properties for specific applications.
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 2-chloro-4,4-difluoro-3-oxobutanoate?
- Methodological Answer: A plausible route involves modifying Claisen condensation or nucleophilic substitution. For example, chlorination of ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) using agents like SOCl₂ or PCl₃ under anhydrous conditions could introduce the 2-chloro substituent. Ensure reaction monitoring via TLC or GC-MS to track intermediate formation. Post-reaction purification via fractional distillation (boiling point ~67–174°C, depending on impurities) or column chromatography is critical due to potential byproducts .
Q. How can researchers characterize this compound’s purity and structure?
- Methodological Answer:
- GC-MS: Confirm molecular ion peaks (expected m/z ≈ 196–198 for C₆H₆ClF₂O₃) and fragmentation patterns.
- NMR: Analyze for distinct fluorine environments (δ ~-80 to -100 ppm for CF₂ groups) and for ethyl ester protons (δ 1.2–4.3 ppm).
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.
Cross-reference with databases like PubChem or Reaxys for spectral validation .
Q. What are the primary research applications of this compound?
- Methodological Answer: It serves as a versatile intermediate:
- Agrochemicals: Synthesis of fluorinated fungicides (e.g., analogues of acylthioureas in Pseudomonas syringae inhibition studies).
- Pharmaceuticals: Building block for trifluoromethyl-containing bioactive molecules via keto-enol tautomerism-driven reactions.
Optimize reactivity by adjusting solvent polarity (e.g., DMF for SN2 reactions) and temperature (40–80°C) .
Advanced Research Questions
Q. How to resolve contradictions in reported physical properties (e.g., boiling point)?
- Methodological Answer: Discrepancies (e.g., boiling points of 67°C vs. 174.8°C) may arise from impurities or measurement conditions. To validate:
- Perform differential scanning calorimetry (DSC) for precise melting/boiling points.
- Compare experimental density (reported ~1.39 g/cm³) with theoretical calculations using software like Gaussian.
- Publish detailed experimental protocols (e.g., pressure during distillation) to ensure reproducibility .
Q. What mechanistic insights govern its reactivity in nucleophilic substitutions?
- Methodological Answer: The electron-withdrawing CF₂ and ketone groups activate the α-carbon for nucleophilic attack. For example:
- Kinetic Studies: Monitor Cl⁻ displacement using polar aprotic solvents (e.g., THF) and track reaction rates via UV-Vis or .
- DFT Calculations: Model transition states to predict regioselectivity (e.g., preferential substitution at C2 vs. C3).
Address side reactions (e.g., ester hydrolysis) by controlling pH and moisture levels .
Q. How to optimize yields in multi-step syntheses involving this compound?
- Methodological Answer:
- Stepwise Monitoring: Use in-situ FT-IR or LC-MS to detect intermediates.
- Catalysis: Employ phase-transfer catalysts (e.g., PEG-600) to enhance chlorination efficiency, as seen in acylthiourea syntheses (yields 59.6–91%).
- Workup Strategies: Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes loss of volatile esters .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- Toxicity: Classified as acute oral toxicity (Category 4; LD₅₀ > 300 mg/kg). Use fume hoods and PPE (nitrile gloves, lab coat).
- Storage: Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Spill Management: Neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
